"physicochemical characteristics of 4-Tert-butyl-3-fluorophenol"
"physicochemical characteristics of 4-Tert-butyl-3-fluorophenol"
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Tert-butyl-3-fluorophenol
Introduction: Contextualizing a Niche Phenolic Derivative
4-Tert-butyl-3-fluorophenol is a substituted phenolic compound of increasing interest in synthetic and medicinal chemistry. As a derivative of the industrially significant 4-tert-butylphenol, which serves as a building block for polymers like polycarbonates and phenolic resins, understanding the impact of fluorine substitution is critical.[1][2][3] The introduction of a fluorine atom onto the aromatic ring can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making its derivatives valuable for drug development and advanced materials science.
This guide provides a comprehensive overview of the predicted physicochemical characteristics of 4-Tert-butyl-3-fluorophenol. Due to the limited availability of direct experimental data for this specific molecule, we will leverage established data from its parent compound, 4-tert-butylphenol, as a comparative baseline. Furthermore, this document details the rigorous, field-proven experimental protocols required to empirically determine these properties, offering researchers a self-validating framework for characterization.
Section 1: Molecular and Structural Properties
The foundational characteristics of a molecule are dictated by its structure. 4-Tert-butyl-3-fluorophenol combines a phenol core with two key substituents: a bulky, lipophilic tert-butyl group at the 4-position and an electronegative fluorine atom at the 3-position.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FO | PubChemLite[4] |
| Molecular Weight | 168.21 g/mol | PubChemLite[4] |
| Canonical SMILES | CC(C)(C)C1=C(C=C(C=C1)O)F | PubChemLite[4] |
| InChIKey | CCFDOQQOAVOIIP-UHFFFAOYSA-N | PubChemLite[4] |
| Predicted XlogP | 3.3 | PubChemLite[4] |
The predicted XlogP value of 3.3 suggests that 4-tert-butyl-3-fluorophenol is a lipophilic compound, indicating a preference for nonpolar environments over aqueous ones. This is a critical parameter in drug development for predicting membrane permeability and bioavailability.
Section 2: Comparative Physicochemical Data
To contextualize the properties of 4-tert-butyl-3-fluorophenol, a direct comparison with the well-characterized 4-tert-butylphenol is invaluable. The addition of the fluorine atom is expected to influence several key parameters.
| Physicochemical Property | 4-tert-Butylphenol (Experimental) | 4-Tert-butyl-3-fluorophenol (Predicted/Inferred) |
| Melting Point | 99.5 °C[1] | Expected to be similar or slightly altered due to changes in crystal packing. |
| Boiling Point | 239.8 °C[1] | Expected to be in a similar range, potentially influenced by altered dipole moment. |
| Water Solubility | 0.6 g/L (20 °C)[1] | Likely low, similar to or slightly lower than the parent compound. |
| pKa (Acidity) | ~10.2 | Expected to be lower (more acidic) due to the electron-withdrawing effect of fluorine. |
| logP (Octanol/Water) | 3.31[5] | Predicted at 3.3, suggesting similar lipophilicity.[4] |
Expert Insight: The most significant predicted change is in the acidity (pKa). The fluorine atom, being highly electronegative, exerts a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring. This effect stabilizes the corresponding phenoxide anion formed upon deprotonation, thereby lowering the pKa and making 4-tert-butyl-3-fluorophenol a stronger acid than its non-fluorinated counterpart.[6]
Section 3: Experimental Protocols for Physicochemical Characterization
The following protocols represent standard, robust methodologies for the empirical determination of the key physicochemical properties of a novel compound like 4-tert-butyl-3-fluorophenol.
Melting Point Determination
The melting point is a fundamental indicator of a crystalline solid's purity. Impurities typically depress and broaden the melting range.[7] The capillary method is the standard technique recognized by most pharmacopeias.[8][9]
Methodology: Capillary Melting Point Determination
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Sample Preparation:
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Instrument Setup:
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Place the packed capillary tube into the heating block of a digital melting point apparatus.
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Set the starting temperature to approximately 10-15°C below the expected melting point.
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Set the heating rate. For an initial rapid determination, a rate of 10°C/min can be used.[9] For an accurate measurement, a slower rate of 1-2°C/min is crucial.[7]
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Measurement and Observation:
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Observe the sample through the viewing lens as the temperature increases.
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Record the temperature at which the first drop of liquid appears (the onset of melting).
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Record the temperature at which the last solid crystal melts into a clear liquid (the clear point).
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The recorded range between these two temperatures is the melting point range. A pure compound will exhibit a sharp melting range of 0.5-1.0°C.
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Validation:
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Perform the measurement in triplicate to ensure reproducibility.
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Calibrate the instrument regularly using certified melting point standards.[8]
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Caption: Workflow for Melting Point Determination via the Capillary Method.
Solubility Determination
Solubility is a critical parameter influencing formulation, bioavailability, and environmental fate. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[10]
Methodology: Shake-Flask Solubility Determination
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Preparation of Saturated Solution:
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Add an excess amount of 4-tert-butyl-3-fluorophenol to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, hexane, dimethyl sulfoxide). The principle of "like dissolves like" suggests higher solubility in solvents of similar polarity.[10][11]
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Seal the vials to prevent solvent evaporation.
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Equilibration:
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Agitate the vials in a temperature-controlled shaker bath (e.g., at 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[10]
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Phase Separation:
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Allow the vials to stand undisturbed at the set temperature to let undissolved solids settle.
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Carefully withdraw a sample from the supernatant using a syringe.
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Filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove all undissolved particles.[10]
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Quantification:
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Accurately dilute the filtrate with a suitable mobile phase.
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Determine the concentration of the solute in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
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A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[10]
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Data Reporting:
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Calculate the solubility from the measured concentration and the dilution factor.
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Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[10]
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Caption: The Shake-Flask Method for Determining Equilibrium Solubility.
pKa Determination
The acid dissociation constant (pKa) is a measure of a compound's acidity in a solution. For phenols, which exhibit different UV-Vis absorbance spectra for their protonated (ArOH) and deprotonated (ArO⁻) forms, spectrophotometry is an effective method for pKa determination.[6]
Methodology: Spectrophotometric pKa Determination
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Preparation of Solutions:
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Prepare a stock solution of 4-tert-butyl-3-fluorophenol in a suitable solvent like methanol (e.g., 10⁻² M).[12]
-
Prepare a series of buffer solutions spanning a pH range around the expected pKa (e.g., from pH 8 to 12).
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For each measurement, add a small, constant volume of the stock solution to a larger, known volume of each buffer solution to achieve the final desired concentration (e.g., 10⁻⁴ M).[12]
-
-
Spectroscopic Measurement:
-
Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for the compound in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated form (A_HA).[6]
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Record the spectrum in a highly basic solution (e.g., pH 13) to obtain the spectrum of the fully deprotonated form (A_A-).[6]
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Identify the analytical wavelength (λ_max) where the difference between the absorbance of the protonated and deprotonated forms is maximal.
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Measure the absorbance of the compound in each of the buffer solutions at this single analytical wavelength.
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-
Data Analysis and Calculation:
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Plot the measured absorbance at the analytical wavelength against the pH of the buffer solutions. The resulting plot should be a sigmoidal curve.
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The pKa is the pH value at the inflection point of this curve, where the concentrations of the protonated and deprotonated species are equal.
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Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_A- - A) / (A - A_HA)] where A is the absorbance at a given pH.
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The final pKa is the average of the values calculated across the buffered pH range.
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Caption: Spectrophotometric Workflow for Experimental pKa Determination.
Section 4: Safety and Handling
While specific toxicity data for 4-tert-butyl-3-fluorophenol is not available, prudent laboratory practice dictates handling it with the same precautions as related phenolic compounds. Both 4-tert-butylphenol and 3-fluorophenol are classified as hazardous.
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Skin and Eye Contact: Phenols can cause severe skin irritation and eye damage.[13][14][15] Always wear appropriate personal protective equipment (PPE), including safety goggles with side-shields and chemical-resistant gloves.[14][16]
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Inhalation: Avoid breathing dust.[16] Operations should be conducted in a well-ventilated area or under a chemical fume hood.[13][14]
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Ingestion: Do not eat, drink, or smoke when handling this chemical.[13][15]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong acids.[13][14]
In case of exposure, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[13][14]
Conclusion
4-Tert-butyl-3-fluorophenol represents a molecule with significant potential, bridging the gap between a common industrial monomer and a functionally enhanced fluorinated derivative. This guide has established its foundational molecular properties and provided a predictive framework for its key physicochemical characteristics based on a comparative analysis with 4-tert-butylphenol. The detailed, self-validating experimental protocols outlined herein provide the necessary tools for researchers to empirically verify these predictions and build a robust data package essential for applications ranging from polymer science to drug discovery.
References
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- thinkSRS.com.
- Scribd. Solubility Testing of Organic Compounds | PDF.
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- Unknown Source.
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- Journal of the American Chemical Society. (2002).
- Scribd.
- Unknown Source. Lab Experiment 2: Determining the pKa of o-nitrophenol.
- Mettler Toledo.
- Westlab. (2023). Measuring the Melting Point.
- SSERC.
- Thermo Fisher Scientific. (2010).
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- The Good Scents Company. 4-tert-butyl phenol, 98-54-4.
- Thermo Fisher Scientific. (2010).
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- Wikipedia. 4-tert-Butylphenol.
- PubChemLite. 4-tert-butyl-3-fluorophenol (C10H13FO).
- Vinati Organics Limited. (2022).
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022).
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